3,3'-Dimethyl-6H,6'H-2,2'-bithiopyran
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Overview
Description
3,3’-Dimethyl-6H,6’H-2,2’-bithiopyran is an organic compound with the molecular formula C12H14S2 It is characterized by the presence of two thiopyran rings, each substituted with a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl-6H,6’H-2,2’-bithiopyran typically involves the condensation of appropriate thiopyran precursors under controlled conditions. One common method involves the use of 3-methylthiopyran as a starting material, which undergoes a series of reactions including cyclization and methylation to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dimethyl-6H,6’H-2,2’-bithiopyran may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethyl-6H,6’H-2,2’-bithiopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methyl groups and other substituents on the thiopyran rings can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of 3,3’-Dimethyl-6H,6’H-2,2’-bithiopyran.
Scientific Research Applications
3,3’-Dimethyl-6H,6’H-2,2’-bithiopyran has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of thiopyran derivatives.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3’-Dimethyl-6H,6’H-2,2’-bithiopyran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses, making it a valuable tool for studying biological processes and developing new therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethyl-2,2’-bithiophene: Similar in structure but contains thiophene rings instead of thiopyran rings.
3,3’-Dimethyl-6H,6’H-2,2’-bithiazole: Contains thiazole rings, offering different electronic properties and reactivity.
3,3’-Dimethyl-6H,6’H-2,2’-bithiazine: Features thiazine rings, which can influence its chemical behavior and applications.
Uniqueness
3,3’-Dimethyl-6H,6’H-2,2’-bithiopyran is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties
Properties
IUPAC Name |
5-methyl-6-(5-methyl-2H-thiopyran-6-yl)-2H-thiopyran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14S2/c1-9-5-3-7-13-11(9)12-10(2)6-4-8-14-12/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEKLGADRSATMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SCC=C1)C2=C(C=CCS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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